molecular formula C9H8FNO4 B1394595 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid CAS No. 1261079-63-3

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid

Cat. No.: B1394595
CAS No.: 1261079-63-3
M. Wt: 213.16 g/mol
InChI Key: LVSYQTSSCMAZMC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination steps to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-(4-Fluoro-5-methyl-2-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. For instance, the nitro group can be reduced to an amino group, which can then form amides with carboxylic acids. This process is crucial in the synthesis of various biologically active molecules. The compound’s effects are mediated through its ability to undergo chemical transformations that lead to the formation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Difluoro-2-nitrophenyl)acetic acid: Similar structure but with an additional fluoro group.

    2-(4-Fluoro-2-nitrophenyl)acetic acid: Lacks the methyl group present in 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid.

    2-(4-Fluoro-5-methylphenyl)acetic acid: Lacks the nitro group.

Uniqueness

This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSYQTSSCMAZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248296
Record name Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-63-3
Record name Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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